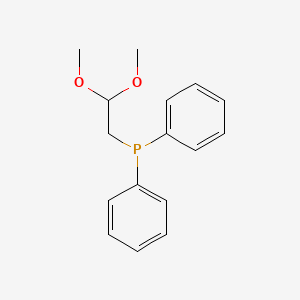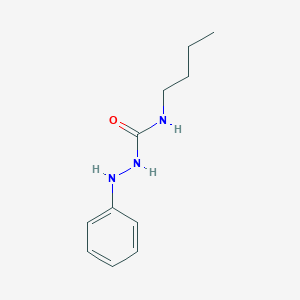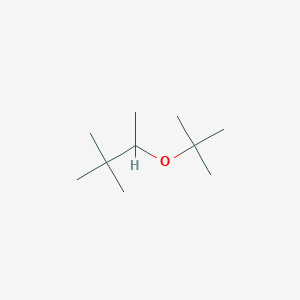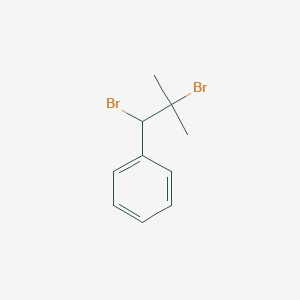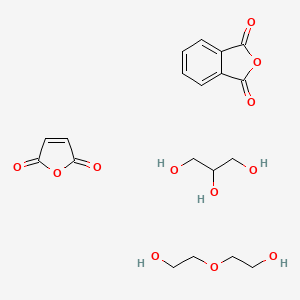
2-Benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol is a complex polymeric compound. This compound is part of the family of unsaturated polyester resins, which are known for their versatility and wide range of applications in various industries. The unique structure of this polymer allows it to exhibit properties that are beneficial in the production of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol typically involves a polycondensation reaction. The key reactants include 1,3-isobenzofurandione (phthalic anhydride), 2,5-furandione (maleic anhydride), 2,2’-oxybis[ethanol] (diethylene glycol), and 1,2,3-propanetriol (glycerol). These reactants are heated together under specific conditions to facilitate the formation of the polymer chain.
Industrial Production Methods
In an industrial setting, the production of this polymer involves the use of large-scale reactors where the reactants are combined and heated to the required temperature. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The resulting polymer is then purified and processed into the desired form, such as sheets, films, or molded parts.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups within the polymer chain are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release matrices.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which 1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol exerts its effects is primarily through its ability to form strong, stable polymer chains. The molecular targets and pathways involved include:
Cross-linking: The polymer can form cross-linked networks that enhance its mechanical properties and stability.
Hydrogen Bonding: The presence of hydroxyl groups allows for hydrogen bonding, which contributes to the polymer’s strength and durability.
Intermolecular Interactions: The polymer’s structure allows for various intermolecular interactions that improve its performance in different applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, polymer with 1,2-ethanediol and 2,5-furandione: Another unsaturated polyester resin with similar properties but different reactants.
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol: A closely related polymer with slight variations in the reactants used.
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol is unique due to its specific combination of reactants, which imparts distinct properties such as enhanced flexibility, improved thermal stability, and superior mechanical strength. These characteristics make it particularly suitable for applications requiring high-performance materials.
Properties
CAS No. |
34540-93-7 |
|---|---|
Molecular Formula |
C19H24O12 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;4-1-3(6)2-5/h1-4H;1-2H;5-6H,1-4H2;3-6H,1-2H2 |
InChI Key |
OSZZMXKOSUORIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O.C(C(CO)O)O |
Related CAS |
34540-93-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


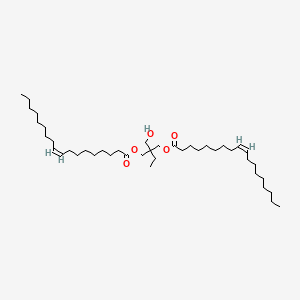
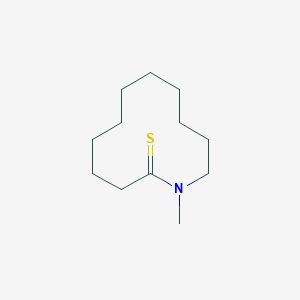
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

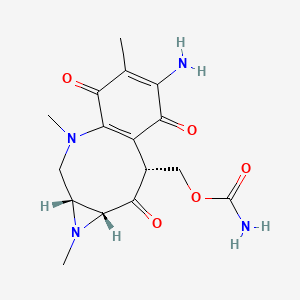
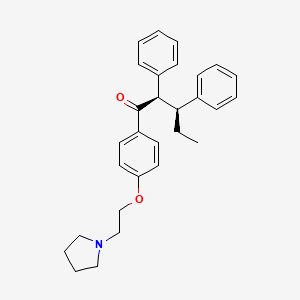
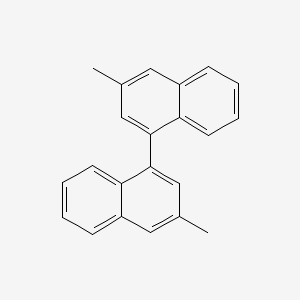
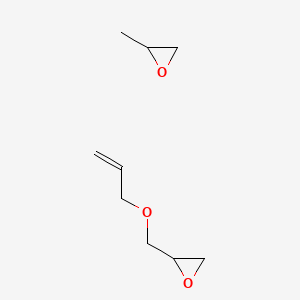
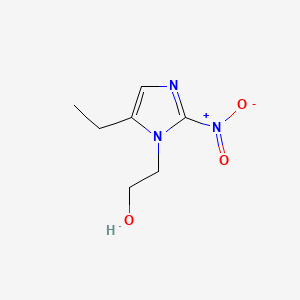
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
